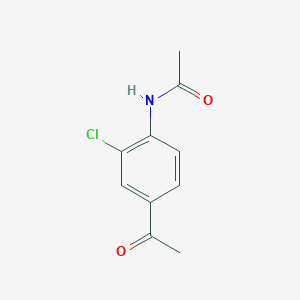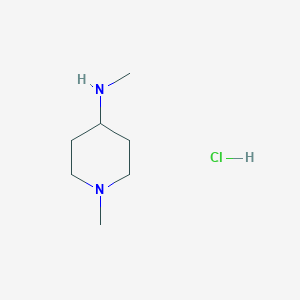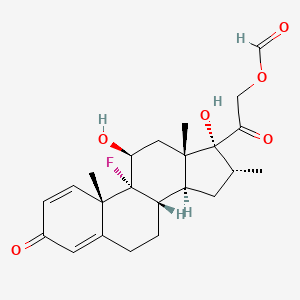
Dexamethasone 21-Formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dexamethasone 21-Formate is a synthetic derivative of dexamethasone, a potent glucocorticoid used for its anti-inflammatory and immunosuppressive properties. This compound is characterized by the addition of a formate group at the 21st position of the dexamethasone molecule, which may alter its pharmacokinetic and pharmacodynamic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dexamethasone 21-Formate typically involves the esterification of dexamethasone with formic acid or formic acid derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated purification systems, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
Dexamethasone 21-Formate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dexamethasone and formic acid.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the formate ester into an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄).
Major Products Formed
Hydrolysis: Dexamethasone and formic acid.
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Aplicaciones Científicas De Investigación
Dexamethasone 21-Formate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and gene expression due to its glucocorticoid activity.
Medicine: Explored for its potential therapeutic benefits in inflammatory and autoimmune diseases.
Industry: Utilized in the development of drug delivery systems and formulations to enhance the bioavailability and stability of dexamethasone.
Mecanismo De Acción
Dexamethasone 21-Formate exerts its effects by binding to the glucocorticoid receptor, leading to the modulation of gene expression. This interaction results in the suppression of pro-inflammatory cytokines and the inhibition of leukocyte migration to sites of inflammation. The formate group may influence the compound’s pharmacokinetics, potentially enhancing its stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Dexamethasone: The parent compound, widely used for its anti-inflammatory and immunosuppressive properties.
Prednisolone: Another glucocorticoid with similar therapeutic effects but different pharmacokinetic properties.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of physiological effects.
Uniqueness
Dexamethasone 21-Formate is unique due to the presence of the formate group, which may enhance its stability and bioavailability compared to dexamethasone. This modification can potentially lead to improved therapeutic outcomes and reduced side effects.
Propiedades
Fórmula molecular |
C23H29FO6 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] formate |
InChI |
InChI=1S/C23H29FO6/c1-13-8-17-16-5-4-14-9-15(26)6-7-20(14,2)22(16,24)18(27)10-21(17,3)23(13,29)19(28)11-30-12-25/h6-7,9,12-13,16-18,27,29H,4-5,8,10-11H2,1-3H3/t13-,16+,17+,18+,20+,21+,22+,23+/m1/s1 |
Clave InChI |
BNHIJFAJRFEWFF-HOGMHMTRSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC=O)O)C)O)F)C |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC=O)O)C)O)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-yl)acetic acid](/img/structure/B13844211.png)
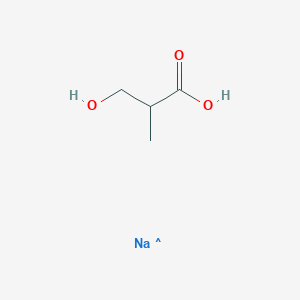
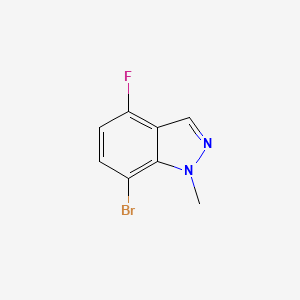

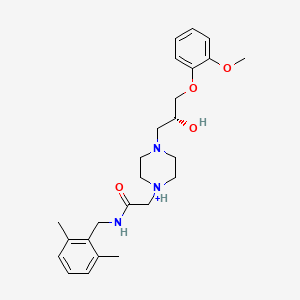
![3,3'-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one)](/img/structure/B13844229.png)
![[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide](/img/structure/B13844234.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]pentanamide](/img/structure/B13844240.png)

